molecular formula C18H18N2O5 B5850578 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B5850578
M. Wt: 342.3 g/mol
InChI Key: HSFYTZVFYKWKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have various biological activities.

Mechanism of Action

1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline generates ROS by accepting electrons from cellular electron donors, such as NADH and NADPH. The electrons are then transferred to molecular oxygen, resulting in the formation of superoxide anion radicals. The superoxide anion radicals can further react with other molecules to form other ROS, such as hydrogen peroxide and hydroxyl radicals. The ROS generated by 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can cause oxidative damage to cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been shown to have various biochemical and physiological effects. It can activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can also induce apoptosis, which is a programmed cell death process. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can cause oxidative damage to DNA, leading to mutations and genomic instability.

Advantages and Limitations for Lab Experiments

1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified. Another advantage is that it can generate ROS in a controlled and reproducible manner. However, one limitation is that 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can be cytotoxic and can cause oxidative damage to cells and tissues. Therefore, caution should be taken when using 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments.

Future Directions

There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research. One direction is to study the role of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation in the regulation of cellular signaling pathways. Another direction is to investigate the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in diseases that involve oxidative stress and inflammation. Additionally, the development of new 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline analogs with improved properties and reduced toxicity could be a promising direction for future research.
In conclusion, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been widely used in scientific research as a redox-active compound. It can generate ROS through the redox cycling process and has been used to study various biological processes. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has several advantages and limitations for lab experiments. There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research, including the study of cellular signaling pathways and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group with the amino group of the tetrahydroquinoline. The resulting product is 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, which can be purified by column chromatography.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively used in scientific research as a redox-active compound. It is known to generate reactive oxygen species (ROS) through the redox cycling process. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been used to study various biological processes, including oxidative stress, apoptosis, and inflammation.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-24-16-10-13(15(20(22)23)11-17(16)25-2)18(21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFYTZVFYKWKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200935
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(3,4-Dihydro-2H-quinolin-1-yl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone

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